2-(Quinolin-3-yl)acetonitrile 2-(Quinolin-3-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 21863-57-0
VCID: VC6075262
InChI: InChI=1S/C11H8N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5H2
SMILES: C1=CC=C2C(=C1)C=C(C=N2)CC#N
Molecular Formula: C11H8N2
Molecular Weight: 168.199

2-(Quinolin-3-yl)acetonitrile

CAS No.: 21863-57-0

Cat. No.: VC6075262

Molecular Formula: C11H8N2

Molecular Weight: 168.199

* For research use only. Not for human or veterinary use.

2-(Quinolin-3-yl)acetonitrile - 21863-57-0

Specification

CAS No. 21863-57-0
Molecular Formula C11H8N2
Molecular Weight 168.199
IUPAC Name 2-quinolin-3-ylacetonitrile
Standard InChI InChI=1S/C11H8N2/c12-6-5-9-7-10-3-1-2-4-11(10)13-8-9/h1-4,7-8H,5H2
Standard InChI Key AMNPNQPJCREQBE-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(C=N2)CC#N

Introduction

PropertyValue
CAS Number21863-57-0
Molecular FormulaC11H8N2\text{C}_{11}\text{H}_{8}\text{N}_{2}
Molecular Weight168.199 g/mol
IUPAC Name2-(quinolin-3-yl)acetonitrile
Key Spectral Peaks1H NMR^1\text{H NMR}: δ 8.92 (s, 1H, quinoline-H), 3.12 (s, 2H, CH2CN)

Synthesis Methods

Radical-Mediated Synthesis Using Mn(III) Acetate

A 2021 study demonstrated the use of Mn(III) acetate as a one-electron oxidant to synthesize polysubstituted quinolin-3-amines from 2-(2-isocyanophenyl)acetonitriles and organoboron reagents . This method offers mild conditions (room temperature, open air) and high functional group tolerance, achieving yields up to 85%. The radical pathway involves initial oxidation of the acetonitrile precursor, followed by cyclization and trapping with boron reagents .

Condensation and Cyclization Approaches

MethodConditionsYield (%)Reference
Mn(III)-MediatedRT, open air, 12 h72–85
Acid-Catalyzed CyclizationHCl, reflux, 24 h50–65

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR^1\text{H NMR} spectra reveal distinct signals for the quinoline protons (δ 7.2–9.1 ppm) and the acetonitrile methylene group (δ 3.12 ppm). 13C NMR^{13}\text{C NMR} confirms the nitrile carbon at δ 118.5 ppm and aromatic carbons between δ 120–150 ppm .

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis of 2-(quinolin-3-yl)acetonitrile shows a molecular ion peak at m/z 168.0688 (calculated: 168.0687 for C11H8N2\text{C}_{11}\text{H}_{8}\text{N}_{2}), validating its molecular formula .

Table 3: Key Spectroscopic Data

TechniqueData
1H NMR^1\text{H NMR}δ 8.92 (s, 1H), 7.4–8.1 (m, 6H), 3.12 (s, 2H)
13C NMR^{13}\text{C NMR}δ 118.5 (CN), 148.2 (C-3), 127–135 (aromatic)
IR (cm1^{-1})2245 (C≡N), 1600 (C=C aromatic)
ParameterValue
LogP2.1 (moderate lipophilicity)
Water Solubility0.12 mg/mL (25°C)
CYP2D6 InhibitionLow risk

Applications in Medicinal Chemistry and Material Science

Fluorophore Development

Recent work on quinoline-sulphonamide hybrids demonstrates tunable emission (411–430 nm) and high quantum yields (up to 0.558) . 2-(Quinolin-3-yl)acetonitrile’s electron-deficient nitrile group could enhance Stokes shifts in similar fluorophores .

Drug Intermediate Synthesis

The compound serves as a precursor for antimalarials (e.g., chloroquine analogs) and kinase inhibitors. VulcanChem lists it as a key intermediate in c-Met inhibitor synthesis.

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets using cryo-EM or X-ray crystallography .

  • Synthetic Innovation: Develop photocatalyzed protocols to reduce reliance on metal catalysts .

  • Therapeutic Expansion: Evaluate efficacy against neglected tropical diseases (e.g., Chagas disease) .

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